(5-Bromo-3-chloro-2-thienyl)methanamine
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Overview
Description
(5-Bromo-3-chloro-2-thienyl)methanamine is an organic compound featuring a thienyl ring substituted with bromine and chlorine atoms, and an attached methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-3-chloro-2-thienyl)methanamine typically involves the halogenation of a thienyl precursor followed by amination. One common method includes:
Halogenation: The thienyl ring is first brominated and chlorinated under controlled conditions using bromine and chlorine sources.
Amination: The halogenated thienyl compound is then reacted with a suitable amine source, such as ammonia or an amine derivative, to introduce the methanamine group.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and catalysts to enhance yield and purity while minimizing by-products.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The thienyl ring can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted thienyl derivatives can be formed.
Oxidation Products: Oxidized thienyl compounds.
Reduction Products: Reduced thienyl derivatives.
Scientific Research Applications
(5-Bromo-3-chloro-2-thienyl)methanamine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.
Material Science: Used in the synthesis of novel polymers and materials with unique electronic properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Industrial Applications: Utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (5-Bromo-3-chloro-2-thienyl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms can enhance binding affinity and specificity. The methanamine group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
- (5-Bromo-2-chlorophenyl)methanamine
- (5-Bromo-3-chloro-2-fluorophenyl)methanamine
Comparison:
- Uniqueness: (5-Bromo-3-chloro-2-thienyl)methanamine is unique due to the thienyl ring, which imparts distinct electronic properties compared to phenyl analogs.
- Reactivity: The presence of both bromine and chlorine atoms provides versatile reactivity, allowing for diverse chemical transformations.
- Applications: While similar compounds may share some applications, the specific structure of this compound makes it particularly valuable in certain research areas, such as the development of sulfur-containing drugs and materials.
Properties
Molecular Formula |
C5H5BrClNS |
---|---|
Molecular Weight |
226.52 g/mol |
IUPAC Name |
(5-bromo-3-chlorothiophen-2-yl)methanamine |
InChI |
InChI=1S/C5H5BrClNS/c6-5-1-3(7)4(2-8)9-5/h1H,2,8H2 |
InChI Key |
NSMMPRFZRDTHJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1Cl)CN)Br |
Origin of Product |
United States |
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